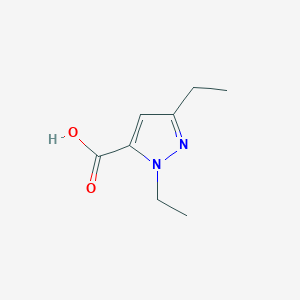

1,3-Diethyl-1H-pyrazole-5-carboxylic acid

Descripción

BenchChem offers high-quality 1,3-Diethyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diethyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-diethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-6-5-7(8(11)12)10(4-2)9-6/h5H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNFWKBAUMOGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634000 | |

| Record name | 1,3-Diethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26308-43-0 | |

| Record name | 1,3-Diethyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26308-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid

This guide details the technical synthesis of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid (CAS: 26308-43-0), a critical heterocyclic scaffold used in the development of kinase inhibitors, GPCR ligands, and agrochemicals.[1]

The synthesis strategy prioritizes a convergent Knorr-type cyclocondensation , which offers the highest scalability and atom economy compared to alternative N-alkylation routes that often suffer from poor regioselectivity.[1]

Executive Summary & Retrosynthetic Analysis

The target molecule features a pyrazole core substituted at the N1 and C3 positions with ethyl groups, and a carboxylic acid at C5. The primary synthetic challenge is controlling regiochemistry during the ring-closure event to avoid the formation of the isomeric 1,5-diethyl-3-carboxylic acid.[1]

Retrosynthetic Logic

-

Disconnection: The C5-Carboxyl and Pyrazole N1-N2 bond.[1][2]

-

Precursors:

-

Precursor Synthesis: The diketo ester is generated via a Claisen condensation of 2-butanone and diethyl oxalate.[2]

Figure 1: Retrosynthetic tree illustrating the convergent assembly from commodity chemicals.

Detailed Synthetic Protocol

Stage 1: Synthesis of Ethyl 2,4-dioxohexanoate

This step involves the Claisen condensation of a ketone with a diester.

-

Reagents: 2-Butanone (1.0 eq), Diethyl oxalate (1.1 eq), Sodium Ethoxide (1.2 eq, 21% wt in EtOH).[1]

-

Solvent: Anhydrous Ethanol or Toluene.[2]

-

Temperature: 0°C to Room Temperature (RT).

Protocol:

-

Charge a reactor with Sodium Ethoxide solution under nitrogen atmosphere. Cool to 0°C.[1][2]

-

Mix 2-Butanone and Diethyl oxalate in a separate vessel.

-

Add the ketone/oxalate mixture dropwise to the base over 60 minutes, maintaining internal temperature <10°C. Exothermic reaction.

-

Allow the mixture to warm to RT and stir for 4–6 hours. The solution will darken, and a precipitate (sodium enolate salt) may form.

-

Quench: Pour the reaction mixture into ice-cold dilute HCl (1M) to adjust pH to ~3–4.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Vacuum distillation (bp ~105°C at 15 mmHg) yields the pure diketo ester as a pale yellow oil.[2]

Stage 2: Cyclocondensation to Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate

This is the critical discrimination step .[1][2] The reaction of the diketo ester with ethyl hydrazine can yield two isomers.

-

Desired Isomer: 1,3-Diethyl-5-ester (formed via initial attack of hydrazine

on the C4-ketone).[1][2] -

Undesired Isomer: 1,5-Diethyl-3-ester (formed via initial attack of hydrazine

on the C2-ketoester).[1][2]

Optimization for Regioselectivity: Using acetic acid as a solvent or co-solvent typically favors the formation of the 5-carboxylate isomer by protonating the carbonyls, making the ketone (C4) sufficiently electrophilic for the initial attack by the unsubstituted hydrazine nitrogen.

-

Reagents: Ethyl 2,4-dioxohexanoate (1.0 eq), Ethyl hydrazine oxalate (1.05 eq).[1]

-

Temperature: Reflux (78°C).[2]

Protocol:

-

Dissolve Ethyl 2,4-dioxohexanoate in Ethanol.

-

Add Ethyl hydrazine oxalate and Acetic Acid.

-

Heat to reflux for 3–5 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).[1][2]

-

Workup: Concentrate the solvent. Redissolve residue in Ethyl Acetate and wash with saturated

(to remove acetic acid) and brine.[2] -

Isomer Purification: The crude oil contains a mixture (typically 4:1 to 8:1 favoring the desired isomer).[2]

Stage 3: Hydrolysis to 1,3-Diethyl-1H-pyrazole-5-carboxylic acid

-

Reagents: Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate (1.0 eq), NaOH (2.0 eq, 2M aq).

-

Solvent: Ethanol / Water (1:1).[2]

-

Temperature: 50°C.

Protocol:

-

Dissolve the purified ester in Ethanol.[2]

-

Stir at 50°C for 2 hours.

-

Isolation: Concentrate ethanol. Acidify the remaining aqueous phase with conc.[2] HCl to pH 2.[2]

-

Crystallization: The product usually precipitates as a white solid.[2] Filter, wash with cold water, and dry in a vacuum oven at 45°C.

-

Yield: Typical overall yield from 2-butanone is 40–55%.[1][2]

Quality Control & Structural Validation

Trustworthiness in this synthesis relies on distinguishing the regioisomers.[2]

NMR Characterization Strategy

-

1H NMR (DMSO-d6):

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

Data Table: Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 168.19 g/mol | |

| CAS Number | 26308-43-0 | Acid form |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 140–145°C | Varies slightly with crystal habit |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water (acid form) |

Mechanistic Workflow

The following diagram illustrates the regioselective pathway. The "Path A" (Green) leads to the target, driven by the nucleophilic attack of the hydrazine

Figure 2: Mechanistic bifurcation showing the origin of regioselectivity.[1]

Safety & Handling

-

Ethyl Hydrazine: Highly toxic and potential carcinogen.[2] Handle in a fume hood with double-gloving.[1][2] Use the oxalate or hydrochloride salt to reduce volatility compared to the free base.

-

Exotherms: The Claisen condensation (Stage 1) is exothermic.[2] Strict temperature control (<10°C during addition) is required to prevent runaway reactions or polymerization.[2]

-

Waste: Aqueous waste from the hydrazine step must be treated with bleach (hypochlorite) to destroy residual hydrazine before disposal.[2]

References

-

Synthesis of 1,3-dialkylpyrazole-5-carboxylic acids

- Martins, M. A. P., et al. "Regiospecific synthesis of 1,1,1-trichloro-4-methoxy-3-alken-2-ones and their reaction with hydrazines." Journal of Heterocyclic Chemistry, 1999.

-

Elguero, J. "Pyrazoles and their Benzo Derivatives."[2][5][6] Comprehensive Heterocyclic Chemistry, 1984. (Foundational text on pyrazole regiochemistry).

- Organic Syntheses, Coll. Vol. 3, p. 231 (1955).

-

Commercial Reference & CAS Verification

Sources

- 1. CAS 37687-24-4: 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-die… [cymitquimica.com]

- 2. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tdcommons.org [tdcommons.org]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

1,3-Diethyl-1H-pyrazole-5-carboxylic acid properties

An In-depth Technical Guide to 1,3-Diethyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and significant biological activities.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile framework for developing therapeutics targeting a wide array of conditions, including cancer, inflammation, and microbial infections.[1] Within this important class of molecules, 1,3-Diethyl-1H-pyrazole-5-carboxylic acid represents a key building block and a compound of significant interest. Its specific substitution pattern—two ethyl groups at positions 1 and 3 and a carboxylic acid at position 5—offers a unique combination of lipophilicity and functional reactivity, making it a valuable intermediate for library synthesis and a candidate for direct biological screening in drug discovery programs.

This technical guide provides a comprehensive overview of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid, detailing its physicochemical properties, spectroscopic signature, synthesis, potential applications, and essential safety protocols. The information is curated to support researchers and drug development professionals in leveraging this molecule for their scientific objectives.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in experimental settings, influencing everything from solubility in reaction media to its behavior in biological assays. The properties of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | ECHEMI[2] |

| Molecular Weight | 168.19 g/mol | ECHEMI[2] |

| Boiling Point | 328.28 °C | ECHEMI[2] |

| Flash Point | 152.339 °C | ECHEMI[2] |

| Refractive Index | 1.554 | ECHEMI[2] |

| Vapor Pressure | 0 mmHg at 25°C | ECHEMI[2] |

These properties suggest a compound with relatively low volatility and thermal stability, suitable for a range of synthetic modifications under standard laboratory conditions.

Molecular Structure and Spectroscopic Profile

A thorough understanding of a molecule's structure is paramount. Spectroscopic analysis provides the definitive evidence for chemical identity and purity.

Caption: Chemical structure of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid.

¹H NMR Spectroscopy

The proton NMR spectrum is a primary tool for structural confirmation. For 1,3-Diethyl-1H-pyrazole-5-carboxylic acid, the following signals are anticipated:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the far downfield region, typically between 10-12 ppm.[3] This signal's breadth is due to hydrogen bonding, and it will disappear upon the addition of D₂O, a classic confirmatory test.[3]

-

Pyrazole Ring Proton (C4-H): A singlet is expected around 6.0-6.5 ppm. The specific chemical shift is influenced by the electronic effects of the adjacent ethyl and carboxyl groups.

-

N-Ethyl Group (-N-CH₂CH₃): A quartet corresponding to the methylene protons (-CH₂) is expected around 4.0-4.3 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) will appear further upfield, around 1.3-1.5 ppm.

-

C-Ethyl Group (-C-CH₂CH₃): A quartet for the methylene protons is expected around 2.6-2.9 ppm, with a corresponding triplet for the methyl protons around 1.2-1.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information about the carbon framework.

-

Carboxyl Carbon (-COOH): This quaternary carbon will appear significantly downfield, typically in the 160-180 ppm range.[3]

-

Pyrazole Ring Carbons: Three distinct signals are expected. C5 (attached to the carboxyl group) and C3 (attached to the ethyl group) will be in the 140-155 ppm region. C4 will be the most upfield of the ring carbons, likely around 105-110 ppm.

-

Ethyl Group Carbons: The methylene (-CH₂) carbons will appear in the 20-30 ppm range, while the terminal methyl (-CH₃) carbons will be the most upfield signals, typically between 12-16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

O-H Stretch: A very broad absorption band from the carboxylic acid's hydroxyl group is expected from 2500 to 3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption from the carbonyl of the carboxylic acid will be present around 1700-1725 cm⁻¹.

-

C-H Stretches: Absorptions from the aliphatic C-H bonds of the ethyl groups will be visible just below 3000 cm⁻¹.

Synthesis Methodology

The construction of the pyrazole ring is a well-established area of organic chemistry. A reliable method for synthesizing 1,3-Diethyl-1H-pyrazole-5-carboxylic acid involves the condensation of a β-dicarbonyl compound with a substituted hydrazine, followed by hydrolysis. The causality behind this approach lies in the classical Knorr pyrazole synthesis, which provides a regioselective and high-yielding pathway to substituted pyrazoles.

Caption: Proposed synthetic workflow for 1,3-Diethyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocol

This protocol is a representative procedure adapted from general methods for pyrazole synthesis.[4][5][6]

Step 1: Synthesis of Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol.

-

Base Addition: Carefully add sodium metal in small portions to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.

-

Dicarbonyl Formation (Conceptual): A suitable β-dicarbonyl precursor is required. A common strategy involves the reaction of a ketone with an oxalate ester. For this synthesis, the logical precursor is diethyl 2-(1-oxobutyl)malonate.

-

Cyclization: Cool the solution to 0-5°C and add ethylhydrazine dropwise. The choice of ethylhydrazine is critical as it dictates the N1-substituent.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

-

Workup: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. Extract the residue with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

-

Purification: Purify the crude ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate by column chromatography on silica gel.

Step 2: Saponification to 1,3-Diethyl-1H-pyrazole-5-carboxylic acid

-

Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of ethanol and water. Add a stoichiometric excess of sodium hydroxide.

-

Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 1,3-Diethyl-1H-pyrazole-5-carboxylic acid.

Applications in Research and Drug Development

The structural motifs within 1,3-Diethyl-1H-pyrazole-5-carboxylic acid make it a highly valuable compound in pharmaceutical research. The pyrazole core is associated with a wide range of biological activities, and the carboxylic acid functional group serves as a versatile handle for further chemical modification.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): Pyrazole carboxylic acids are key intermediates in the synthesis of complex drugs. For example, related structures are used to synthesize anti-androgen medications like Darolutamide, which is used in the treatment of prostate cancer.[4][5] The carboxylic acid can be readily converted into amides, esters, or other functional groups to explore structure-activity relationships (SAR).

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be used as a fragment in FBDD screens. Its size, functionality, and defined vector for growth (via the carboxylic acid) make it an ideal starting point for developing more potent and selective inhibitors against various biological targets.

-

Agrochemicals: Pyrazole derivatives are widely used as fungicides, herbicides, and insecticides.[5] The unique substitution of this compound could lead to the discovery of new agrochemicals with novel modes of action.

Caption: Potential applications stemming from the core structure.

Safety and Handling

-

Hazard Identification: Compounds in this class are often classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield (European Standard EN166) are mandatory.[10]

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

-

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10]

-

Avoid breathing dust, fumes, or vapors.[10]

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]

-

Incompatible materials include strong oxidizing agents, strong bases, and amines.[10]

-

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[10]

-

Conclusion

1,3-Diethyl-1H-pyrazole-5-carboxylic acid is a molecule of considerable scientific and commercial interest. Its well-defined structure, accessible synthesis, and versatile carboxylic acid handle make it an important building block in the fields of medicinal chemistry and materials science. By understanding its fundamental properties, spectroscopic characteristics, and safe handling procedures, researchers can effectively utilize this compound to advance the frontiers of drug discovery and chemical innovation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 574310, 1H-Pyrazole-5-carboxylic acid. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 142184, diethyl 1H-pyrazole-3,5-dicarboxylate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2766847, 1,3-dimethyl-1H-pyrazol-5-ol. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 3,5-Pyrazoledicarboxylic Acid Diethyl Ester: Comprehensive Overview and Applications. Available from: [Link]

-

ChemSynthesis. 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

-

Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

- Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

ResearchGate. (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

-

DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

- Bucher, G., et al. 5 Combination of 1H and 13C NMR Spectroscopy. In: Structure Elucidation by NMR in Organic Chemistry. Wiley.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tdcommons.org [tdcommons.org]

- 5. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Potential Applications of Pyrazole-5-Carboxylic Acids

Executive Summary

Pyrazole-5-carboxylic acids represent a privileged scaffold in modern discovery chemistry, serving as the structural anchor for a diverse array of bioactive molecules and advanced materials.[1][2] Their utility stems from a unique combination of electronic tunability, bioisosteric potential, and coordination versatility. This guide dissects the technical applications of this moiety across three primary verticals: Medicinal Chemistry (kinase and COX-2 inhibition), Agrochemistry (Succinate Dehydrogenase Inhibitors), and Material Science (Metal-Organic Frameworks).

Part 1: Chemical Fundamentals & Synthetic Logic

Structural Versatility & Tautomerism

The pyrazole-5-carboxylic acid core functions as a bidentate ligand and a hydrogen bond donor/acceptor triad. A critical technical nuance often overlooked is the tautomeric equilibrium in

-

Implication: Regioselective

-alkylation is the first critical decision point. Introducing a substituent at

Core Synthetic Pathways

The synthesis of these scaffolds typically follows the Knorr Pyrazole Synthesis or [3+2] Cycloaddition strategies. Below is a logic flow of the primary synthetic routes used to access high-value derivatives.

Figure 1: Primary synthetic workflows for accessing pyrazole-5-carboxylic acid scaffolds. The Knorr synthesis remains the industrial standard for scalability.

Part 2: Medicinal Chemistry Applications[3][4][5][6][7][8]

The "Warhead" Concept in Kinase Inhibition

In kinase inhibitor design, the pyrazole-5-carboxylic acid moiety often serves as the "hinge binder." The nitrogen atoms of the pyrazole ring form hydrogen bonds with the ATP-binding pocket (specifically the hinge region) of kinases such as CDK1 , p38 MAPK , and Janus Kinases (JAKs) .

-

Mechanism: The carboxylate group is frequently derivatized into an amide. This amide acts as a linker that orients the "tail" of the molecule into the hydrophobic back pocket of the enzyme, achieving high selectivity.

-

Case Study (Celecoxib): While primarily a COX-2 inhibitor, the structural logic of Celecoxib (a pyrazole benzenesulfonamide) informs the design of carboxylic acid derivatives where the polar carboxylate replaces the sulfonamide to alter solubility and metabolic profiles.

Signaling Pathway Intervention

The following diagram illustrates the intervention points of pyrazole-based inhibitors within the inflammatory signaling cascade.

Figure 2: Dual-mechanism potential of pyrazole derivatives inhibiting both upstream kinase signaling (p38 MAPK) and downstream enzymatic activity (COX-2).

Part 3: Agrochemical Applications (SDHIs)[9]

Succinate Dehydrogenase Inhibitors (SDHIs)

The most commercially significant application of pyrazole-5-carboxylic acids is in the synthesis of SDHI fungicides .[3] These compounds inhibit Complex II in the mitochondrial respiration chain of fungi.[3]

-

Pharmacophore: The pyrazole-4- or 5-carbonyl core is essential.[2] It mimics the substrate and binds to the ubiquinone-binding site (Qp-site).

-

Key Compounds:

-

Fluxapyroxad: Features a pyrazole-carboxamide linkage.[4]

-

Penthiopyrad: Utilizes a sterically crowded pyrazole-5-carboxamide to induce a specific conformation that fits the fungal binding pocket but not the plant/mammalian equivalent.

-

Comparative Efficacy Data

Table 1 summarizes the activity of pyrazole-based motifs against key fungal pathogens.

| Compound Class | Core Structure | Target Pathogen | Mechanism | Relative Potency (IC50) |

| Fluxapyroxad | Pyrazole-4-carboxamide | Septoria tritici | SDHI (Complex II) | < 10 nM |

| Tolfenpyrad | Pyrazole-5-carboxamide | Plutella xylostella | Complex I Inhibitor | ~ 50 nM |

| Experimental 4a | Colletotrichum gloeosporioides | Mycelial Inhibition | 100 - 500 nM |

Part 4: Material Science (MOFs)

Ligand Engineering

In Metal-Organic Frameworks (MOFs), pyrazole-5-carboxylic acid serves as a bifunctional linker. The pyrazole nitrogen and the carboxylate oxygen can coordinate to metal centers (Zn, Cu, Co) simultaneously or sequentially.

-

Application: These MOFs (e.g., PCN-300 ) exhibit high porosity and stability in aqueous environments, making them ideal for catalysis and dye adsorption . The pyrazole ring adds rigidity, preventing pore collapse under vacuum.

Part 5: Experimental Protocols

Protocol: Synthesis of -Phenyl-Pyrazole-5-Carboxamide

Objective: To couple a pyrazole-5-carboxylic acid core with an amine to generate a bioactive carboxamide derivative. This protocol avoids the use of unstable acid chlorides by using in situ activation.

Reagents:

-

1-Phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

-

Aniline derivative (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (2.5 eq)

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve 1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.5 mmol) and stir at Room Temperature (RT) for 10 minutes.

-

Coupling: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

-

Amine Addition: Add the aniline derivative (1.1 mmol) dropwise.

-

Reaction: Stir the mixture at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Workup (Self-Validating Step): Pour the reaction mixture into ice-cold 1M HCl (20 mL).

-

Validation: If a precipitate forms, the product is likely pure. If oil forms, extraction with EtOAc is required.

-

The acidic quench removes unreacted amine and DIPEA.

-

-

Purification: Filter the solid and wash with water and cold ether. Recrystallize from Ethanol/Water if necessary.

References

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. [5]

-

BenchChem. (2025).[3][6] Application Notes: Pyrazole Carboxylic Acids as a Foundational Building Block for Modern Agrochemicals.

-

RoyalChem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.

-

Zhang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.

-

Feng, D., et al. (2013). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis.[7] Journal of the American Chemical Society.

-

Ansari, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.[1][3] Future Medicinal Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Putative Mechanism of Action of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid

Dissemination Level: For Research, Scientific, and Drug Development Professionals

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This technical guide delves into the putative mechanism of action of a specific analogue, 1,3-Diethyl-1H-pyrazole-5-carboxylic acid. While direct, extensive research on this particular molecule is limited, this document synthesizes the wealth of information available for the broader class of pyrazole carboxylic acid derivatives to propose a scientifically grounded hypothesis for its biological activity. This guide will focus on the most prominently reported therapeutic potential of this class: anti-inflammatory action via cyclooxygenase (COX) inhibition. Furthermore, potential antimicrobial properties will be explored. Detailed, field-proven experimental protocols are provided for researchers to validate these proposed mechanisms.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of pharmaceuticals.[1][2][3][4] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][5] Notable examples include the selective COX-2 inhibitor Celecoxib, the erectile dysfunction medication Sildenafil, and the anti-cancer drug Crizotinib. The sustained interest in pyrazole derivatives stems from their favorable pharmacological profiles and the potential for synthetic modifications to fine-tune their activity and selectivity.[4][6]

This guide focuses on 1,3-Diethyl-1H-pyrazole-5-carboxylic acid, a less-studied member of this extensive family. Based on the established biological activities of structurally related pyrazole carboxylic acids, a primary mechanism of action is hypothesized to be the inhibition of cyclooxygenase enzymes, key mediators of the inflammatory response.

Proposed Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[5][7] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5]

The proposed mechanism of action for 1,3-Diethyl-1H-pyrazole-5-carboxylic acid centers on its potential to act as a selective COX-2 inhibitor. This hypothesis is supported by molecular docking studies of various pyrazole derivatives which have elucidated the key structural features that contribute to their binding and inhibitory activity within the COX-2 active site.[7][8][9][10]

The Inflammatory Cascade and the Role of COX-2

Inflammation is a complex biological response to harmful stimuli. When tissues are injured or infected, a cascade of molecular events is initiated, leading to the production of pro-inflammatory mediators, including prostaglandins. The synthesis of prostaglandins is catalyzed by COX enzymes, which convert arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.

The overexpression of COX-2 at sites of inflammation leads to an increased production of prostaglandins, which in turn mediate the classic signs of inflammation: pain, swelling, redness, and heat. By inhibiting COX-2, 1,3-Diethyl-1H-pyrazole-5-carboxylic acid is postulated to block the synthesis of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.

Molecular Interactions within the COX-2 Active Site

Molecular docking studies on various pyrazole derivatives have revealed key interactions that contribute to their selective inhibition of COX-2.[7][8][10] The active site of COX-2 is larger and more accommodating than that of COX-1, which allows for the binding of bulkier inhibitors. It is hypothesized that 1,3-Diethyl-1H-pyrazole-5-carboxylic acid binds to the COX-2 active site through a combination of hydrogen bonding and hydrophobic interactions.

The carboxylic acid moiety is predicted to form hydrogen bonds with key amino acid residues such as Arginine (Arg) 120 and Tyrosine (Tyr) 355.[8] The pyrazole ring and the diethyl substituents are expected to fit into a hydrophobic pocket within the active site, contributing to the stability of the enzyme-inhibitor complex. The N-alkylation with an ethyl group may influence the orientation of the molecule within the active site, potentially enhancing its inhibitory potency and selectivity for COX-2.[7]

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action, a series of in vitro experiments are necessary. The following protocols are standard, field-proven methodologies for assessing anti-inflammatory and COX-inhibitory activity.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Obtain purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.

-

Compound Incubation: Add varying concentrations of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid (typically from 0.01 to 100 µM) to the wells containing the respective COX enzymes. Include a vehicle control (e.g., DMSO) and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as positive controls.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Termination and Detection: Terminate the reaction by adding a stop solution. The amount of prostaglandin E2 (PGE2) produced is then quantified using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| 1,3-Diethyl-1H-pyrazole-5-carboxylic acid | Experimental Value | Experimental Value | Calculated Value |

| Celecoxib (Reference) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |

In Vitro Anti-inflammatory Assay in Cell Culture

This assay assesses the ability of the compound to inhibit the production of pro-inflammatory mediators in a cellular context.

Methodology:

-

Cell Culture: Culture a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid for 1-2 hours.

-

Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cells.

-

Incubation: Incubate the plate for 24 hours.

-

Quantification of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and the amount of nitric oxide (NO) produced using commercially available ELISA kits and the Griess reagent, respectively.

-

Data Analysis: Determine the concentration-dependent inhibition of these inflammatory mediators and calculate the IC50 values.

Potential Antimicrobial Activity

In addition to their anti-inflammatory properties, pyrazole derivatives have been reported to possess a broad spectrum of antimicrobial activity.[1][2][11] This suggests that 1,3-Diethyl-1H-pyrazole-5-carboxylic acid may also exhibit antimicrobial effects.

Proposed Antimicrobial Mechanism

The precise mechanism of antimicrobial action for pyrazole derivatives is not as well-defined as their anti-inflammatory mechanism and can vary depending on the specific microbial target. It is generally believed that these compounds may interfere with essential cellular processes in microorganisms, such as:

-

Enzyme Inhibition: Inhibition of enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.

-

Cell Membrane Disruption: Interaction with and disruption of the integrity of the microbial cell membrane.

-

Inhibition of Biofilm Formation: Interference with the signaling pathways involved in the formation of microbial biofilms.

Experimental Protocol for Antimicrobial Susceptibility Testing

The antimicrobial potential of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Microorganism Selection: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Prepare standardized inoculums of each microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation:

| Microorganism | Gram Stain | MIC (µg/mL) of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid |

| Staphylococcus aureus | Positive | Experimental Value |

| Escherichia coli | Negative | Experimental Value |

| Candida albicans | N/A (Fungus) | Experimental Value |

Conclusion

While the specific mechanism of action of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid has not been extensively elucidated in the literature, a strong scientific rationale exists to propose that its primary mode of action is the selective inhibition of the COX-2 enzyme, leading to anti-inflammatory effects. This hypothesis is built upon the well-documented activities of the broader class of pyrazole carboxylic acid derivatives. Additionally, the potential for antimicrobial activity should not be overlooked. The experimental protocols detailed in this guide provide a robust framework for researchers to rigorously test these hypotheses and further characterize the pharmacological profile of this promising compound. Such investigations are crucial for unlocking the full therapeutic potential of novel pyrazole derivatives in the ongoing quest for safer and more effective medicines.

References

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.[Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.[Link]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Drug Development and Research.[Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.[Link]

-

In vitro anti-inflammatory activity data (NO scavenging). ResearchGate.[Link]

-

Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Arhiv za farmaciju.[Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications.[Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.[Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dovepress.[Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. National Institutes of Health.[Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health.[Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI.[Link]

-

Synthesis and Biological Evaluation of Pyrazole Derivatives Containing Thiourea Skeleton as Anticancer Agents. PubMed.[Link]

-

Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies. Organic and Medicinal Chemistry International Journal.[Link]

-

(PDF) Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. ResearchGate.[Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.[Link]

-

(PDF) Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. ResearchGate.[Link]

-

Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. ResearchGate.[Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.[Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society.[Link]

-

(PDF) Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. ResearchGate.[Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

exploring the chemical space of pyrazole derivatives

Title: Navigating the Nitrogenous Core: A Technical Guide to Exploring the Chemical Space of Pyrazole Derivatives

Executive Summary

In the lexicon of medicinal chemistry, the pyrazole ring (1,2-diazole) is not merely a structural motif; it is a "privileged scaffold."[1][2] Its ubiquity in FDA-approved therapeutics—from the anti-inflammatory Celecoxib to the kinase inhibitor Ruxolitinib —stems from its unique physicochemical duality. The pyrazole core offers a rigid planar architecture that can participate in both

This guide provides a rigorous technical exploration of pyrazole chemistry. It moves beyond basic synthesis to address the critical challenges of regioselectivity , C-H functionalization , and structure-activity relationship (SAR) optimization in drug discovery.

The Chemical Space: Physicochemical Foundations

To effectively utilize pyrazoles, one must master their tautomeric and electronic behaviors.

-

Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

- to -

Acid-Base Profile: Pyrazole is amphoteric.

-

Weak Base: pKa of conjugate acid

2.5 (protonation at N2). -

Weak Acid: pKa

14.2 (deprotonation at N1).

-

-

Topological Polar Surface Area (TPSA): A bare pyrazole ring contributes

28 Ų to TPSA, making it ideal for tuning the lipophilicity (LogP) of CNS-penetrant drugs without exceeding the blood-brain barrier threshold.

Table 1: Physicochemical Comparison of Azole Scaffolds

| Scaffold | Heteroatoms | H-Bond Donor | H-Bond Acceptor | Aromaticity (RE) | Typical pKa (Conj. Acid) |

| Pyrazole | N, N (1,[3][4][5][6][7]2) | Yes (N1) | Yes (N2) | High | 2.5 |

| Imidazole | N, N (1,3) | Yes (N1) | Yes (N3) | Moderate | 7.0 |

| Isoxazole | N, O (1,2) | No | Yes (N) | Low | -2.0 |

| Triazole | N, N, N | Yes | Yes (x2) | High | 1.1 |

Synthetic Architectures: From Condensation to C-H Activation

The primary challenge in pyrazole synthesis is regiocontrol . Traditional condensation methods often yield mixtures of regioisomers (1,3- vs 1,5-substituted), requiring tedious chromatographic separation. Modern methods prioritize regioconvergence.

Strategic Decision Making

The following decision tree outlines the optimal synthetic route based on the desired substitution pattern.

Figure 1: Synthetic decision tree for selecting the optimal pyrazole formation pathway based on substitution requirements.

Advanced Protocol: Regioselective C-H Arylation

While Knorr synthesis is standard, C-H activation allows for the late-stage diversification of the pyrazole core, a critical capability in Fragment-Based Drug Discovery (FBDD). The following protocol describes the C-4 arylation of an

Objective: Synthesis of 4-aryl-1-methyl-1H-pyrazole via Pd-catalyzed C-H activation. Mechanism: Concerted Metalation-Deprotonation (CMD).

Reagents & Equipment:

-

Substrate: 1-Methyl-1H-pyrazole (1.0 equiv)

-

Coupling Partner: Aryl bromide (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%) or XPhos for sterically hindered aryls.

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

-

Atmosphere: Argon balloon

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.10 mmol).

-

Inertion: Evacuate and backfill with argon three times to remove O₂ (critical for preventing catalyst deactivation).

-

Addition: Add the aryl bromide (1.2 mmol), 1-Methyl-1H-pyrazole (1.0 mmol), and K₂CO₃ (2.0 mmol).

-

Solvation: Inject anhydrous 1,4-dioxane (5 mL) via syringe under argon flow.

-

Reaction: Seal the tube and heat to 100°C for 12 hours. The color typically shifts from pale yellow to dark brown/black (formation of Pd(0) species).

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation Check:

-

¹H NMR: Look for the disappearance of the C-4 proton signal (typically a doublet/singlet around

7.4-7.6 ppm in the starting material) and the appearance of aromatic signals from the new aryl ring. -

Regioselectivity: C-4 is the preferred nucleophilic site for electrophilic palladation. C-5 arylation usually requires specific directing groups or different conditions (e.g., Ru catalysis).

Medicinal Chemistry: The Kinase Hinge Binder

The pyrazole ring is a textbook "hinge binder" in kinase inhibitors.[1] It mimics the adenine ring of ATP, forming hydrogen bonds with the kinase backbone.

Structure-Activity Relationship (SAR) Logic

-

N2 (Acceptor): Binds to the NH of the hinge region backbone.

-

N1 (Donor - if unsubstituted): Can bind to backbone carbonyls. Note: In many drugs (e.g., Crizotinib), N1 is substituted to project groups into the solvent-exposed region or hydrophobic pockets.

-

C3 Position: Ideal vector for solubilizing groups (e.g., piperazine, morpholine) that extend into the solvent front.

-

C4/C5 Positions: Used to control the dihedral angle of attached aryl rings (the "propeller twist"), crucial for selectivity against off-target kinases.

Figure 2: SAR map of the pyrazole scaffold interacting with a typical kinase binding site.

Case Study: Ruxolitinib (Jakafi)

-

Target: JAK1/JAK2.

-

Role of Pyrazole: The pyrazole ring is unsubstituted at the N-H (in the active tautomer binding mode) or acts as part of the fused pyrrolo[2,3-d]pyrimidine system in related analogs. In Ruxolitinib specifically, the pyrazole is substituted on a pyrrolo[2,3-d]pyrimidine core.[1] The pyrazole moiety facilitates the correct orientation of the cyclopentyl ring into the hydrophobic pocket.

FDA-Approved Pyrazole Therapeutics

The following table highlights the versatility of the scaffold across different therapeutic areas.

| Drug Name | Target | Mechanism | Pyrazole Role |

| Celecoxib | COX-2 | Selective Inhibition | Central scaffold orienting the sulfonamide and trifluoromethylphenyl groups for selectivity. |

| Ruxolitinib | JAK1/2 | Kinase Inhibition | Part of the pharmacophore interacting with the ATP-binding site. |

| Crizotinib | ALK/ROS1 | Kinase Inhibition | 4-Arylpyrazole core; N1-substitution projects into the solvent channel. |

| Axitinib | VEGFR | Kinase Inhibition | Indazole (fused pyrazole) derivative; binds to the adenine pocket. |

| Loratadine | H1 Receptor | Antagonist | (Related structure) Demonstrates bioisosteric utility in GPCRs. |

Future Frontiers: Covalent & FBDD

The chemical space of pyrazoles is expanding into Covalent Inhibition . By attaching acrylamide "warheads" to the C3 or C4 positions, researchers can target non-catalytic cysteines (e.g., Cys481 in BTK), converting reversible binders into irreversible silencers.

Furthermore, DNA-Encoded Libraries (DELs) heavily utilize pyrazole formation (via hydrazine/diketone condensation) because the reaction is robust, water-compatible, and high-yielding—essential traits for split-and-pool synthesis.

References

-

Ansari, A. et al. (2017). "Biological activities of pyrazole derivatives." New Journal of Chemistry. Link

-

Fustero, S. et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link

-

Knorr, L. (1883).[8] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. Link

-

Zhang, H. et al. (2019). "Recent advances in the synthesis of pyrazoles via C–H activation." Organic Chemistry Frontiers. Link

-

Roskoski, R. (2020). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update." Pharmacological Research. Link

-

FDA.gov (2024). "Novel Drug Approvals for 2024." Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

Application Notes and Protocols: A Guide to the Scale-Up Synthesis of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids and their derivatives are foundational scaffolds in modern medicinal chemistry and agrochemistry. Their inherent biological activities, which include antimicrobial, anticancer, anti-inflammatory, and herbicidal properties, make them highly sought-after targets for synthesis. The transition from a laboratory-scale synthesis (grams) to a pilot or industrial-scale production (kilograms) presents a unique set of challenges that require careful consideration of reaction conditions, safety, and cost-effectiveness.[1] This guide provides a detailed framework for developing a robust and scalable synthesis of pyrazole carboxylic acids, focusing on practical protocols, the rationale behind experimental choices, and critical safety assessments.

Part 1: Strategic Selection of a Scalable Synthetic Route

The choice of synthetic methodology is paramount for a successful scale-up. While numerous methods exist for constructing the pyrazole ring, not all are amenable to large-scale production.[2][3] Key factors to consider include the availability and cost of starting materials, the use of hazardous reagents, reaction yields, and the ease of purification.

Common Synthetic Approaches:

-

Knorr Pyrazole Synthesis and Related Condensations: This classical approach involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3] It is a versatile and widely used method. A "one-pot" variation starting from arenes and carboxylic acids has been developed for efficiency.[3][4]

-

Cycloaddition Reactions: [3+2] cycloaddition reactions, for instance between an alkyne and a nitrile imine, offer a direct route to the pyrazole core.[2]

-

Vilsmeier-Haack Reaction: This reaction can be employed to synthesize pyrazole-4-carboxylic acid esters from hydrazones of β-keto esters.[5]

-

Oxidation of Alkylpyrazoles: The oxidation of a methyl or other alkyl group on the pyrazole ring to a carboxylic acid is a direct functional group interconversion. However, traditional methods using strong oxidants like permanganate can be problematic on a large scale due to waste generation and low yields.[6] A patented method describes a more efficient liquid-phase autoxidation using an oxygen-containing gas in the presence of a metal catalyst.[6]

For the purpose of this guide, we will focus on a scalable approach involving the cyclocondensation of a β-ketoester with a hydrazine derivative, followed by hydrolysis of the resulting ester. This method is often favored for its high convergence, generally good yields, and the commercial availability of a wide range of starting materials.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

This protocol describes a common cyclocondensation reaction to form the pyrazole ester.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Methylhydrazine

-

Ethanol (anhydrous)

-

Glacial Acetic Acid

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

-

Rotary Evaporator

-

Reaction vessel with reflux condenser, magnetic stirrer, and nitrogen inlet

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a reflux condenser and a nitrogen inlet, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and anhydrous ethanol (5 mL per gram of ketoester).

-

Reagent Addition: While stirring the solution under a nitrogen atmosphere, slowly add methylhydrazine (1.1 eq) dropwise. An exotherm may be observed. Maintain the temperature below 40°C.

-

Acid Catalyst: After the addition of methylhydrazine is complete, add a catalytic amount of glacial acetic acid (0.1 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.

Protocol 2: Hydrolysis to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

This protocol details the saponification of the pyrazole ester to the desired carboxylic acid.

Materials:

-

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (from Protocol 1)

-

Sodium Hydroxide (NaOH)

-

Water

-

Hydrochloric Acid (HCl, concentrated)

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Saponification: Dissolve the crude pyrazole ester in a solution of sodium hydroxide (2.0 eq) in water.

-

Heating: Heat the mixture to 60-70°C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

-

Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to a constant weight.

Part 3: Causality and Experimental Choices - The "Why" Behind the "How"

A robust scale-up process is built on a thorough understanding of the reaction mechanism and the role of each parameter.

-

Solvent Selection: Ethanol is a common choice for the cyclocondensation as it is a good solvent for the reactants, has a suitable boiling point for reflux, and is relatively inexpensive and environmentally benign. For larger scales, considering solvent recovery and recycling is crucial for economic and environmental reasons.

-

Catalyst Choice: The use of a catalytic amount of acetic acid facilitates the condensation by protonating the carbonyl oxygen, making it more electrophilic and promoting the initial addition of the hydrazine.

-

Temperature Control: Maintaining temperature control, especially during the initial exothermic addition of hydrazine, is critical for safety and to prevent the formation of side products. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[1] A jacketed reactor with controlled heating and cooling is essential.

-

pH Adjustment in Hydrolysis: The careful acidification in the final step is crucial for the complete precipitation of the carboxylic acid product. Adding the acid too quickly can lead to localized heating and potential degradation of the product. The pH must be low enough to ensure the carboxylic acid is in its neutral, less soluble form.

-

Purification Strategy: While laboratory-scale purifications often rely on column chromatography, this is generally not feasible for large-scale production. Crystallization is the preferred method for purifying the final product on a larger scale due to its efficiency and cost-effectiveness.

Part 4: Data Presentation and Visualization

Table 1: Key Parameters for Scale-Up Synthesis

| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor |

| Heating/Cooling | Heating mantle, ice bath | Thermofluid circulator |

| Agitation | Magnetic stirrer | Overhead mechanical stirrer |

| Reagent Addition | Dropping funnel | Metering pump |

| Typical Yield | 75-85% | 70-80% |

| Purity (crude) | >90% | >85% |

| Purification | Column Chromatography/Recrystallization | Recrystallization |

Diagram 1: Experimental Workflow for Pyrazole Carboxylic Acid Synthesis

Caption: Workflow for the two-step synthesis of pyrazole carboxylic acids.

Part 5: Troubleshooting and Safety Considerations

Troubleshooting:

| Issue | Possible Cause | Suggested Solution |

| Low Yield in Step 1 | Incomplete reaction | Extend reflux time, check reagent purity. |

| Side product formation | Ensure slow addition of hydrazine and maintain temperature control. | |

| Incomplete Hydrolysis | Insufficient NaOH or reaction time | Use a slight excess of NaOH, extend heating time. |

| Product Oiling Out | Impurities present | Attempt recrystallization from a different solvent system. |

| Difficulty Filtering | Very fine precipitate | Allow the precipitate to age in the cold mother liquor before filtering. |

Safety Considerations:

-

Hydrazine Derivatives: Many hydrazine derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Exothermic Reactions: The initial reaction between the ketoester and hydrazine can be exothermic. For large-scale reactions, this must be carefully controlled with slow addition rates and efficient cooling to prevent a runaway reaction.

-

Pressure Build-up: When using an oxygen-containing gas for oxidation methods, ensure the reactor is appropriately rated for the intended pressure and equipped with pressure relief devices.[6]

-

Flow Chemistry: For potentially hazardous steps, such as those involving unstable intermediates, transitioning to a continuous flow process can significantly improve safety by minimizing the amount of hazardous material present at any given time.[1][7]

Conclusion

The successful scale-up of pyrazole carboxylic acid synthesis is a multifactorial challenge that requires a deep understanding of chemical principles, process engineering, and safety management. By carefully selecting a scalable synthetic route, optimizing reaction parameters, and anticipating potential hazards, researchers and drug development professionals can efficiently and safely produce these valuable compounds on a larger scale. The protocols and considerations outlined in this guide provide a solid foundation for developing a robust and reliable manufacturing process.

References

- EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents.

- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.

-

Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents.

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available at: [Link]

-

Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available at: [Link]

-

Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - RSC Publishing. Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available at: [Link]

-

Large-scale synthesis of 1H-pyrazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Pyrazolecarboxylic acid derivatives, their preparation, pharmaceutical compositions containing them - Patent US-6432984-B1 - PubChem. Available at: [Link]

-

The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. Available at: [Link]

Sources

- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]

- 7. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]

experimental protocol for assessing pyrazole insecticide efficacy

Abstract

This guide outlines the standardized protocols for evaluating the efficacy of pyrazole insecticides, specifically phenylpyrazoles (e.g., fipronil, ethiprole). These compounds function as potent antagonists of the GABA-gated chloride channel (IRAC Group 2B), inducing hyperexcitation and subsequent mortality in target pests. This document details the mechanism of action, critical reagent preparation, and two validated bioassay workflows: Topical Application (for intrinsic toxicity) and Leaf-Dip Assays (for field simulation). It emphasizes the distinction between neurotoxic "knockdown" and true mortality, a common source of error in pyrazole screening.

Part 1: Mechanism & Target Validation

To design a robust assay, one must understand the causality of the toxic effect. Pyrazoles are neurotoxins that bind to the pore of the GABA-gated chloride channel. Unlike organophosphates (which inhibit AChE), pyrazoles block the influx of chloride ions (

Experimental Implication:

-

Delayed Mortality: Pyrazoles often exhibit a "slow-kill" phenotype compared to pyrethroids. Assays must extend to 48–72 hours to capture full mortality; 24-hour readings often underestimate efficacy.

-

Hyperexcitation: Initial symptoms include tremors and coordinated convulsions (ataxia), which must be distinguished from recovery.

Figure 1: Mechanism of Action (GABA Receptor Blockade)[1][2]

Caption: Figure 1. Pyrazole insecticides block the GABA-gated chloride channel, preventing Cl- influx and causing fatal hyperexcitation.

Part 2: Pre-Experimental Validation

Before initiating bioassays, reagents and biological systems must be validated to ensure data integrity.

Solvent Selection

Pyrazoles are lipophilic. Incorrect solvent choice leads to precipitation and inconsistent dosing.

-

Topical Assays: Use Acetone (analytical grade). It evaporates rapidly, leaving the active ingredient (AI) on the cuticle.

-

Leaf/Diet Assays: Dissolve AI in Acetone or DMSO to create a stock solution, then dilute in water containing a surfactant (e.g., 0.01% Triton X-100) to ensure leaf wetting.

-

Critical Check: Final solvent concentration in the assay must not exceed 1% (v/v) to avoid phytotoxicity or solvent-induced mortality.

-

Insect Staging

-

Larvae: Use 3rd instar larvae (L3) standardized by weight (± 5 mg). L1/L2 are too fragile; L4/L5 may pupate during the 72h assay.

-

Adults: Use 3–5 day old adults, non-gravid (if female), fed on sugar water prior to testing.

Part 3: Core Bioassay Protocols

Protocol A: Topical Application (Intrinsic Toxicity)

Best for: Determining LD50 (Lethal Dose) and monitoring resistance ratios (RR).

Workflow Diagram:

Caption: Figure 2. Workflow for topical application. Precision dosing is critical for accurate LD50 values.

Step-by-Step Procedure:

-

Preparation: Prepare 5–7 serial dilutions of the pyrazole in acetone.

-

Anesthesia: Lightly anesthetize insects using CO2 (< 30 seconds) or chilling (4°C for 5 mins). Warning: Deep anesthesia alters metabolic rates.

-

Application: Using a micro-applicator (e.g., Hamilton syringe or Burkard applicator), apply 0.5 µL (flies/mosquitoes) or 1.0 µL (moths/beetles) of the solution to the dorsal thorax .

-

Why Thorax? It is the closest entry point to the thoracic ganglia (CNS) and prevents grooming removal.

-

-

Controls: Treat a control group with pure acetone only.

-

Holding: Place insects in ventilated cups with food source (sucrose/diet). Maintain at 25°C ± 2°C.

-

Scoring: Assess at 24, 48, and 72 hours.

Protocol B: Leaf-Dip Assay (Field Simulation)

Best for: Agricultural pests (Plutella, Aphids) and determining LC50 (Lethal Concentration).

Step-by-Step Procedure:

-

Leaf Discs: Cut 4–5 cm diameter leaf discs from untreated host plants (e.g., cabbage).

-

Dipping: Dip each disc into the insecticide solution (water + surfactant + AI) for 10 seconds .

-

Drying: Place discs on wire mesh, abaxial (bottom) side up. Allow to air dry completely (approx. 30–60 mins).

-

Note: Wet leaves cause mechanical trapping of small larvae.

-

-

Chamber Setup: Place dried discs on a bed of 1% agar (to maintain turgidity) in a petri dish.

-

Infestation: Transfer 10 larvae per dish using a fine camel-hair brush.

-

Replication: Minimum 3 replicates per concentration (Total n=30 per dose).

Part 4: Data Acquisition & Statistical Rigor

Scoring Criteria

Phenylpyrazoles cause specific neurotoxic symptoms. Do not score "knockdown" as "dead" immediately.

| Classification | Observation | Score as Dead? |

| Normal | Coordinated movement; responds to stimulus. | No |

| Ataxia | Tremors, uncoordinated twitching, inability to walk straight. | No (Check at 72h) |

| Moribund | Inverted; legs twitching but cannot right itself when probed. | Yes (Functional death) |

| Dead | No movement upon probing; desiccation visible. | Yes |

Data Correction (Abbott’s Formula)

If control mortality is between 5% and 20%, correct the treatment mortality using Abbott's Formula. If control mortality > 20%, the test is invalid and must be repeated.

Statistical Analysis

-

Probit Analysis: Use Log-Dose Probit analysis to calculate LC50/LD50 and 95% Confidence Intervals (CI).

-

Significance: If 95% CIs of two values do not overlap, they are significantly different.

Part 5: Resistance Profiling (Self-Validating System)

To ensure the assay is detecting true physiological resistance (e.g., Rdl mutation), you must include a Diagnostic Dose .

-

Definition: A dose that kills 99% (LC99) of a known susceptible reference strain.

-

Implementation: In every screening run, include one group treated with the Diagnostic Dose.

-

Validation Rule:

-

Susceptible Strain Survival: Must be 0%.

-

Field Strain Survival: Any survival indicates potential resistance.

-

Resistance Ratio (RR) Calculation:

-

RR < 10: Low Resistance

-

RR > 100: High Resistance (Likely target site mutation)

References

-

Insecticide Resistance Action Committee (IRAC). (2023).[1] Method No. 005: Leaf Dip Bioassay for Planthoppers and Aphids. IRAC International.[2] Link

-

Insecticide Resistance Action Committee (IRAC). (2023).[1] Method No. 016: Topical Application Bioassay. IRAC International.[2] Link

-

Casida, J. E., & Durkin, K. A. (2013).[3] Neuroactive Insecticides: Targets, Selectivity, Resistance, and Secondary Effects. Annual Review of Entomology, 58, 99-117. Link

-

Raymond-Delpech, V., et al. (2005). Ion channels: Molecular targets of neuroactive insecticides. Invert.[4][5] Neurosci, 5, 119–133. Link

-

World Health Organization (WHO). (2016). Monitoring and managing insecticide resistance in Aedes mosquito populations. WHO Guidelines. Link

Sources

- 1. irac-online.org [irac-online.org]

- 2. irac-online.org [irac-online.org]

- 3. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]

- 4. irac-online.org [irac-online.org]

- 5. Towards integrated commodity ... - Section 8-Chemical control methods insecticies and pesticides (cont.) [fao.org]

Application Notes and Protocols: Solid-Phase Synthesis of Pyrazole Libraries

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of Pyrazole Scaffolds in Medicinal Chemistry